Cas no 35302-91-1 (5-Iodo-1H-pyrrole-3-carbaldehyde)

5-Iodo-1H-pyrrole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Iodo-1H-pyrrole-3-carbaldehyde
- 5-Iodo-2-(trifluoromethyl)benzimidazole
- 5-iodo-2-trifluoromethyl-1(3)H-benzoimidazole
- 5-iodo-pyrrole-3-carbaldehyde
- 5-Jod-2-trifluormethyl-benzimidazol
- 5-Jod-3-formylpyrrol
- 5-Jodo-2-trifluormethyl-benzimidazol
- 5-Jodopyrrol-3-carbaldehyd
- 5-Jodpyrrol-3-aldehyd
- AC1L2EFA
- BENZIMIDAZOLE, 5-IODO-2-(TRIFLUOROMETHYL)-
- CTK8I4800
- LS-33001
- SB62681
- 35302-91-1
- AC9285
- 5-Iodopyrrole-3-carboxaldehyde
- SY263118
- MFCD18449511
- CS-0451574
-
- MDL: MFCD18449511
- インチ: InChI=1S/C5H4INO/c6-5-1-4(3-8)2-7-5/h1-3,7H
- InChIKey: LNVPICFTJCCZQD-UHFFFAOYSA-N
- ほほえんだ: C1=C(I)NC=C1C=O
計算された属性
- せいみつぶんしりょう: 220.93376g/mol
- どういたいしつりょう: 220.93376g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 96.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
5-Iodo-1H-pyrrole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM196980-1g |
5-iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 95% | 1g |
$489 | 2021-08-05 | |
Chemenu | CM196980-1g |
5-iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A109007813-1g |
5-Iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 95% | 1g |
$447.32 | 2023-09-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522241-1g |
5-Iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 98% | 1g |
¥4680.00 | 2024-05-17 | |
eNovation Chemicals LLC | D780064-1g |
5-Iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 95% | 1g |
$715 | 2025-02-26 | |
eNovation Chemicals LLC | D780064-1g |
5-Iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 95% | 1g |
$715 | 2025-02-19 | |
eNovation Chemicals LLC | D780064-1g |
5-Iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 95% | 1g |
$715 | 2024-07-20 | |
Crysdot LLC | CD11137511-1g |
5-Iodo-1H-pyrrole-3-carbaldehyde |
35302-91-1 | 95+% | 1g |
$518 | 2024-07-17 |
5-Iodo-1H-pyrrole-3-carbaldehyde 関連文献
-
Sachin Choudhary,Jyothi Yadav,Mamta,Amol Prakash Pawar,Satheeshvarma Vanaparthi,Nisar A. Mir,Eldhose Iype,Ratika Sharma,Rajni Kant,Indresh Kumar Org. Biomol. Chem. 2020 18 1155
5-Iodo-1H-pyrrole-3-carbaldehydeに関する追加情報
5-Iodo-1H-pyrrole-3-carbaldehyde (CAS No. 35302-91-1): A Versatile Building Block in Organic Synthesis
5-Iodo-1H-pyrrole-3-carbaldehyde (CAS 35302-91-1) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry and pharmaceutical research. This iodo-substituted pyrrole derivative serves as a crucial intermediate for the synthesis of various biologically active molecules, making it particularly relevant in current drug discovery programs.
The molecular structure of 5-Iodo-1H-pyrrole-3-carbaldehyde features both an aldehyde group and an iodine atom on the pyrrole ring, which provides two distinct reactive sites for further chemical modifications. This unique combination makes it an excellent building block for medicinal chemistry, especially in the development of novel therapeutic agents targeting neurological disorders and anti-inflammatory applications - areas that are currently receiving substantial research attention.
Recent studies have highlighted the importance of pyrrole-3-carbaldehyde derivatives in the synthesis of potential drug candidates. The iodine substituent at the 5-position offers exceptional versatility for cross-coupling reactions, particularly in palladium-catalyzed transformations that are fundamental to modern pharmaceutical synthesis. Researchers frequently search for "iodopyrrole aldehyde applications" and "35302-91-1 synthetic uses" when exploring novel synthetic pathways.
In material science, 5-Iodo-1H-pyrrole-3-carbaldehyde has shown promise in the development of organic electronic materials. Its ability to form conjugated systems through the aldehyde group makes it valuable for creating organic semiconductors and photovoltaic materials - topics of intense interest in renewable energy research. The compound's electronic properties are frequently investigated under queries like "pyrrole derivatives for OLEDs" and "conductive polymers from iodopyrroles".
The synthesis of 5-Iodo-1H-pyrrole-3-carbaldehyde typically involves direct iodination of pyrrole-3-carbaldehyde derivatives. Current optimization research focuses on developing more efficient and environmentally friendly protocols, addressing common search terms such as "green synthesis of iodopyrrole aldehydes" and "catalytic methods for 35302-91-1 production". These developments align with the growing demand for sustainable chemistry practices in the pharmaceutical industry.
Analytical characterization of 5-Iodo-1H-pyrrole-3-carbaldehyde employs standard techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound typically appears as a pale yellow to light brown crystalline solid, with purity being a critical factor for its applications. Quality control aspects are often searched under terms like "35302-91-1 HPLC analysis" and "iodopyrrole aldehyde characterization".
Storage and handling of 5-Iodo-1H-pyrrole-3-carbaldehyde require standard laboratory precautions for organic compounds. It should be kept in a cool, dry place protected from light to maintain stability. While not classified as hazardous under normal conditions, proper laboratory practices should always be followed, as indicated by searches for "5-Iodo-1H-pyrrole-3-carbaldehyde safety data" and "handling pyrrole aldehydes".
The commercial availability of 5-Iodo-1H-pyrrole-3-carbaldehyde has increased significantly in recent years to meet growing research demand. Suppliers often provide technical specifications that include purity levels, packaging options, and analytical data - information frequently sought under search terms like "buy 35302-91-1" and "5-Iodo-1H-pyrrole-3-carbaldehyde suppliers". The compound is typically offered in research quantities ranging from milligrams to kilograms.
Future research directions for 5-Iodo-1H-pyrrole-3-carbaldehyde include exploring its potential in asymmetric synthesis and investigating its biological activities. The compound's relevance continues to grow, as evidenced by increasing publications and patents referencing 35302-91-1. Emerging search trends include "iodopyrrole aldehyde in drug discovery" and "new reactions of 5-Iodo-1H-pyrrole-3-carbaldehyde", reflecting the dynamic nature of research in this area.
In conclusion, 5-Iodo-1H-pyrrole-3-carbaldehyde (CAS 35302-91-1) represents a versatile and valuable synthetic intermediate with broad applications across pharmaceutical development and materials science. Its unique structural features and reactivity profile ensure its continued importance in organic synthesis, addressing current research challenges and meeting the needs of modern chemical innovation.
35302-91-1 (5-Iodo-1H-pyrrole-3-carbaldehyde) 関連製品
- 817618-55-6(3-Pyridinecarboxaldehyde,6-iodo-)
- 1311495-72-3(N-(cyanomethyl)-2-cyclopropylquinoline-4-carboxamide)
- 946202-85-3(5-{2-(dimethylamino)ethylamino}-1,3,6-trimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)
- 591723-37-4(Methyl N-(3-chlorophenyl)-N-(phenylsulfonyl)glycinate)
- 1249679-72-8(3-(dimethyl-1H-1,2,4-triazol-1-yl)piperidine)
- 1170614-73-9(N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide)
- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 2680904-99-6(2-(N-ethyl-2,2,2-trifluoroacetamido)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid)
- 622360-64-9((2Z)-3-oxo-2-(pyridin-3-yl)methylidene-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)



